molecular formula C23H23N3O2S B2437317 2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-32-4

2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2437317
CAS RN: 941967-32-4
M. Wt: 405.52
InChI Key: SEQWANFDNAQSDW-UHFFFAOYSA-N
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Description

This compound is a type of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Synthesis Analysis

The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) .


Chemical Reactions Analysis

The compound has shown high dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β . This suggests that it could be used to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Scientific Research Applications

Synthesis and Biological Importance

2-Benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, as part of the broader class of benzothiazole (BT) derivatives, demonstrates significant biological and pharmacological activities. The fusion of the benzothiazole ring with various functional groups, including urea and guanidine moieties, has resulted in compounds with diverse therapeutic potentials. For example, UBT derivatives like Frentizole are utilized in treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, benzothiazole derivatives exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their ability to act as antitumor agents is particularly notable, with some 2-arylbenzothiazoles being explored as potential chemotherapeutics. These compounds' structural simplicity and synthetic accessibility have fostered significant interest in their development as pharmacophores for various diseases, highlighting their importance in medicinal chemistry and drug discovery efforts (Rosales-Hernández et al., 2022), (Kamal et al., 2015).

Anticancer and Antimicrobial Properties

The anticancer properties of benzothiazole derivatives are a significant area of research. Structural modifications of the benzothiazole scaffold have led to the development of various series of compounds displaying potent antitumor activities. These modifications aim to enhance the compounds' biological profile and synthetic accessibility, making benzothiazoles and their conjugates promising candidates for chemotherapy. Additionally, benzothiazole derivatives have demonstrated a range of antimicrobial activities, supporting their potential as therapeutic agents against bacterial and viral infections (Ahmed et al., 2012).

Advancements in Pharmacological Activities

The pharmacological significance of benzothiazole derivatives extends beyond their anticancer and antimicrobial properties. They have also shown promising results as antioxidant and anti-inflammatory agents. The exploration of benzofused thiazole derivatives in this context underscores the potential for developing new therapeutic agents with enhanced activity profiles. These findings indicate the versatility of benzothiazole derivatives in addressing a wide array of health conditions, further affirming their valuable role in medicinal chemistry and pharmacology (Raut et al., 2020).

Mechanism of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Future Directions

The compound has shown promising results as a dual kinase inhibitor . Future research could focus on further optimizing this compound and testing its efficacy in relevant biological

properties

IUPAC Name

2-benzamido-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQWANFDNAQSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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